XLogP3 Lipophilicity Advantage
The target compound exhibits a computed XLogP3 of 1.8 (PubChem XLogP3 3.0), representing a substantial lipophilicity increase compared to the closest commercially available 2-unsubstituted, 2-methyl, and 2-ethyl analogs. Specifically, the unsubstituted analog (CAS 1086376-71-7) has XLogP3 = -0.1, the 2-methyl analog (CAS 1780935-73-0) has XLogP3 = 0.3, and the 2-ethyl analog (CAS 1780884-85-6) has XLogP3 = 0.7 [1][2][3][4]. The target compound's XLogP3 falls within the optimal range for CNS drug-like space (typically XLogP 2–5) while the unsubstituted, methyl, and ethyl analogs fall below this window, predicting insufficient passive membrane permeability for CNS targets [5].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | Unsubstituted analog: XLogP3 = -0.1; 2-Methyl analog: XLogP3 = 0.3; 2-Ethyl analog: XLogP3 = 0.7 |
| Quantified Difference | Target vs. unsubstituted: ΔXLogP3 = 1.9 (log unit); Target vs. 2-methyl: ΔXLogP3 = 1.5; Target vs. 2-ethyl: ΔXLogP3 = 1.1 |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2024.11.20 release; all values retrieved from identical computational pipeline enabling valid cross-comparison |
Why This Matters
A XLogP3 difference of 1.1–1.9 log units predicts a >10-fold to nearly 100-fold difference in octanol-water partition coefficient, directly impacting membrane permeability, tissue distribution, and metabolic clearance—parameters critical for lead optimization in CNS and intracellular target programs where the lower-logP analogs may fail to achieve adequate target exposure.
- [1] PubChem CID 131602645: [2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol. XLogP3 = 1.8. https://pubchem.ncbi.nlm.nih.gov/compound/131602645. View Source
- [2] PubChem CID 22938538: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol (unsubstituted). XLogP3 = -0.1. https://pubchem.ncbi.nlm.nih.gov/compound/1086376-71-7. View Source
- [3] PubChem CID 84652483: (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanol. XLogP3 = 0.3. https://pubchem.ncbi.nlm.nih.gov/compound/1780935-73-0. View Source
- [4] PubChem CID 84768202: {2-Ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol. XLogP3 = 0.7. https://pubchem.ncbi.nlm.nih.gov/compound/1780884-85-6. View Source
- [5] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005 Oct;2(4):541-53. doi:10.1602/neurorx.2.4.541. PMID: 16489364. View Source
